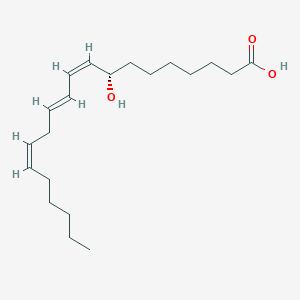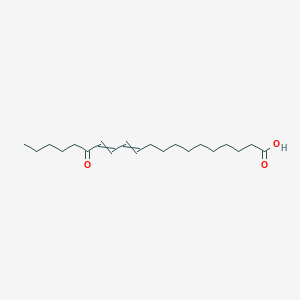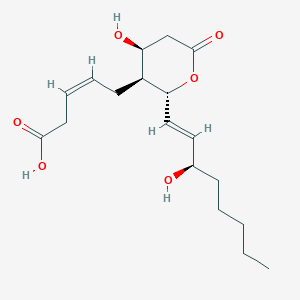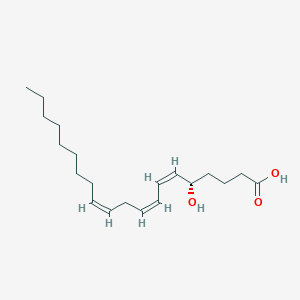
(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group. This compound is part of a larger family of hydroxy fatty acids, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid typically involves multi-step organic reactions. One common approach is the selective hydroxylation of a precursor fatty acid, followed by controlled isomerization to introduce the desired double bonds. The reaction conditions often require specific catalysts and temperature control to ensure the correct stereochemistry and double bond configuration.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This method is advantageous due to its scalability and environmental friendliness compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-ketoicosa-6,8,11-trienoic acid, while reduction can produce 5-hydroxyicosanoic acid.
Aplicaciones Científicas De Investigación
(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play crucial roles in its biological activity, allowing it to modulate enzyme activity and receptor binding. This compound can influence various signaling pathways, leading to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
(5S,6Z,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid: Contains an additional double bond, which may alter its chemical and biological properties.
(5S,6Z,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid:
Uniqueness
(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H34O3 |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23)/b10-9-,13-12-,16-14-/t19-/m1/s1 |
Clave InChI |
LSADDRSUZRRBAN-KKFGBEJJSA-N |
SMILES isomérico |
CCCCCCCC/C=C\C/C=C\C=C/[C@H](CCCC(=O)O)O |
SMILES canónico |
CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



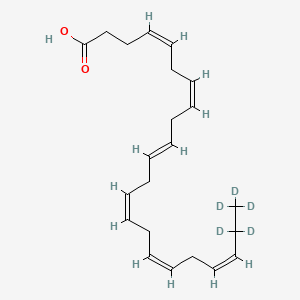
![(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767627.png)
![(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate](/img/structure/B10767639.png)
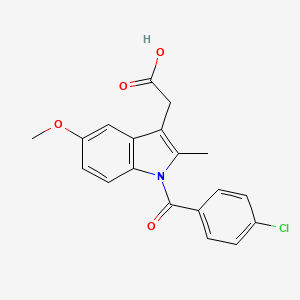
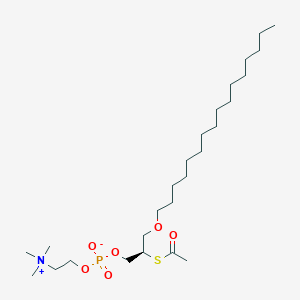

![[2-(11-Carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10767659.png)


![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
